molecular formula C39H71Na2O8P B1139955 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt CAS No. 108392-02-5

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt

Cat. No.: B1139955
CAS No.: 108392-02-5
M. Wt: 744.93
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt, also known as L-α-Phosphatidic acid, dioleoyl sodium salt, is a synthetic phospholipid. It is a derivative of phosphatidic acid, where the fatty acid chains are derived from oleic acid. This compound is commonly used in biochemical and biophysical research due to its role in cell membrane structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt typically involves the esterification of glycerol-3-phosphate with oleic acid. The reaction is catalyzed by enzymes such as phospholipase D or chemical catalysts under controlled conditions. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt undergoes various chemical reactions, including:

    Oxidation: The double bonds in the oleic acid chains can be oxidized to form epoxides or hydroxylated derivatives.

    Hydrolysis: The ester bonds can be hydrolyzed to release glycerol-3-phosphate and oleic acid.

    Substitution: The phosphate group can participate in substitution reactions to form different phospholipid derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products

Scientific Research Applications

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its incorporation into cell membranes. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The phosphate group can participate in signaling pathways by acting as a substrate for kinases and phosphatases, thereby modulating various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt
  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine
  • 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt

Uniqueness

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt is unique due to its specific fatty acid composition (oleic acid) and its role in mimicking natural phosphatidic acids found in biological membranes. This makes it particularly useful in studies related to membrane dynamics and lipid-protein interactions .

Properties

InChI

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17-,20-18-;/t37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDHADSEKGCPKW-ZBFGHDQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H73NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108392-02-5
Record name 1,1′-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate sodium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108392-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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